molecular formula C18H21N3OS B11029497 1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone

1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone

Cat. No.: B11029497
M. Wt: 327.4 g/mol
InChI Key: QKRNBALJTFKDIB-UHFFFAOYSA-N
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Description

1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone is a complex organic compound that features a quinoline core substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the imidazole moiety through a series of substitution and coupling reactions. Common reagents used in these reactions include halogenated quinolines, thiols, and imidazole derivatives. The reaction conditions often involve the use of catalysts, such as palladium or nickel, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The imidazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted imidazole derivatives.

Scientific Research Applications

1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases.

    Industry: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activity and protein function. The quinoline core may interact with DNA or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar binding properties.

    2-methylquinoline: A quinoline derivative with comparable structural features.

    4-(methylthio)quinoline: A compound with a similar sulfur-containing substituent.

Uniqueness

1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone is unique due to its combination of the quinoline and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

1-[2,2-dimethyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]quinolin-1-yl]ethanone

InChI

InChI=1S/C18H21N3OS/c1-13(22)21-16-8-6-5-7-15(16)14(11-18(21,2)3)12-23-17-19-9-10-20(17)4/h5-11H,12H2,1-4H3

InChI Key

QKRNBALJTFKDIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC=CN3C

Origin of Product

United States

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